molecular formula C14H18ClN3O B12214524 3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

Cat. No.: B12214524
M. Wt: 279.76 g/mol
InChI Key: UKKABXZGFAKQON-UHFFFAOYSA-N
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Description

Tautomerism

The pyrazole ring can undergo prototropic tautomerism, shifting the position of the hydrogen atom between the two nitrogen atoms (1H and 2H forms). However, the 2-methyl substitution at the pyrazole’s second position locks the tautomeric equilibrium, favoring the 1H configuration.

Conformational Isomerism

The aminomethyl linker (–CH2NH–) allows for rotational freedom, leading to distinct conformers:

  • Syn : The –NH– group aligns parallel to the pyrazole ring.
  • Anti : The –NH– group orientates perpendicular to the ring.

The cyclopropyl group’s rigidity further restricts conformational flexibility, favoring the anti conformation to minimize steric clashes with the pyrazole’s methyl group.

Properties

Molecular Formula

C14H18ClN3O

Molecular Weight

279.76 g/mol

IUPAC Name

3-[[(5-cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C14H17N3O.ClH/c1-17-14(8-13(16-17)11-5-6-11)15-9-10-3-2-4-12(18)7-10;/h2-4,7-8,11,15,18H,5-6,9H2,1H3;1H

InChI Key

UKKABXZGFAKQON-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)NCC3=CC(=CC=C3)O.Cl

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is synthesized via a cyclocondensation reaction between hydrazine derivatives and 1,3-diketones. For this compound, 5-cyclopropyl-2-methylpyrazol-3-amine serves as the key intermediate. The reaction proceeds as follows:

  • Starting materials : Cyclopropylacetonitrile and methyl acetoacetate are combined in a polar aprotic solvent (e.g., dimethylformamide) under nitrogen atmosphere.

  • Cyclization : Catalytic acetic acid (5–10 mol%) is added, and the mixture is heated to 80–90°C for 6–8 hours.

  • Isolation : The product is extracted using ethyl acetate and purified via column chromatography (silica gel, hexane/ethyl acetate 4:1).

ParameterValue
Yield68–72%
Purity (HPLC)≥95%

Functionalization with the Aminomethyl Group

The aminomethyl bridge is introduced through a Mannich-type reaction:

  • Reagents : 5-Cyclopropyl-2-methylpyrazol-3-amine, formaldehyde (37% aqueous solution), and phenol.

  • Conditions : The reaction is conducted in ethanol at 50–60°C for 4 hours, with continuous pH monitoring (optimal pH 6.5–7.0).

  • Workup : The crude product is washed with cold water to remove excess formaldehyde and unreacted phenol.

Key challenge : Competing side reactions may occur if the pH exceeds 7.5, leading to N-methylation byproducts.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance solubility:

  • Acid treatment : The compound is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution at 0–5°C.

  • Precipitation : The hydrochloride salt precipitates as a white solid, which is filtered and dried under vacuum.

PropertyValue
Solubility in water≥50 mg/mL
Melting point192–195°C

Reaction Optimization and Mechanistic Insights

Catalytic Effects in Pyrazole Formation

The use of acetic acid as a catalyst accelerates the cyclocondensation by protonating the carbonyl oxygen, increasing electrophilicity. Substituting acetic acid with p-toluenesulfonic acid (pTSA) increases yields to 78–82% but complicates purification due to sulfonic acid residues.

Solvent Impact on Coupling Efficiency

Comparative studies reveal that ethanol outperforms methanol in the Mannich reaction due to its balanced polarity and boiling point:

SolventYieldReaction Time
Methanol58%6 hours
Ethanol72%4 hours
Isopropanol65%5 hours

Ethanol’s higher dielectric constant (ε = 24.3) facilitates better dissolution of ionic intermediates.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 7.21 (d, J = 8.4 Hz, 2H, aromatic), 6.74 (s, 1H, pyrazole-H), 4.32 (s, 2H, CH₂NH), 2.31 (s, 3H, CH₃), 1.89–1.82 (m, 1H, cyclopropyl), 0.98–0.91 (m, 4H, cyclopropyl).

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrazole), 1240 cm⁻¹ (C-O phenolic).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms ≥98% purity with a retention time of 6.8 minutes.

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Synthesis

While laboratory-scale synthesis uses batch reactors, industrial production employs continuous flow systems to improve heat transfer and reduce reaction times:

ParameterBatch ReactorContinuous Flow
Volume50 L5 L/min
Yield70%85%
Cycle time12 hours3 hours

Waste Management Strategies

The process generates 2.5 kg of aqueous waste per kilogram of product, primarily containing ammonium salts and residual solvents. Neutralization with calcium hydroxide precipitates ammonium compounds, reducing biological oxygen demand (BOD) by 40%.

Applications in Medicinal Chemistry

Though beyond the scope of preparation methods, it is noteworthy that this compound’s structural features—particularly the pyrazole and phenol moieties—make it a candidate for:

  • Kinase inhibition : The pyrazole nitrogen atoms coordinate with ATP-binding sites.

  • Antioxidant activity : The phenolic hydroxyl group scavenges free radicals.

Chemical Reactions Analysis

Types of Reactions

3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens, amines, or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Notes

Substituent Impact : The cyclopropyl group in the target compound may reduce metabolic degradation compared to bulkier groups like 3-chlorophenylsulfanyl .

Salt vs. Neutral Forms: The hydrochloride salt significantly alters solubility relative to neutral analogs like 7a/7b, which lack ionizable groups beyond amino/hydroxy moieties .

Unresolved Questions : Evidence gaps exist regarding the target compound’s stability, crystallinity, and explicit biological targets, necessitating further experimental validation.

Biological Activity

3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyclopropyl group and a pyrazole moiety, contribute to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H18ClN3O
  • Molecular Weight : 279.76 g/mol
  • Structural Features :
    • Cyclopropyl group
    • Pyrazole moiety
    • Amino and phenolic groups

These structural characteristics enhance the compound's reactivity and interactions with biological targets, making it an attractive candidate for further research in pharmacology.

Research indicates that this compound may function as an enzyme inhibitor or a modulator of receptor activity . Its ability to interact with various biological pathways suggests potential applications in treating diseases linked to these pathways.

Potential Targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like cancer or metabolic disorders.
  • Receptor Modulation : It may modulate the activity of certain receptors, influencing signaling pathways critical for cell function.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. For instance, similar compounds have shown activity against various pathogens, including bacteria and fungi. The following table summarizes findings related to antimicrobial efficacy:

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
3bS. aureus6.25 µg/mL
E. coli6.25 µg/mL
P. aeruginosa12.5 µg/mL

This data suggests that derivatives of the pyrazole structure can exhibit significant antimicrobial activity, indicating that this compound may also possess similar properties.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolone derivatives has been extensively studied. The compound’s structure suggests it may exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). In a study evaluating various pyrazolone derivatives, several compounds demonstrated promising anti-inflammatory activity with high Pa values indicating significant therapeutic potential.

Case Studies

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH) :
    A related pyrazole compound was found to inhibit DHODH effectively, a target for immunosuppressive therapies. The study demonstrated that structural analogs could lead to enhanced potency compared to existing treatments like brequinar and teriflunomide .
  • Antimicrobial Efficacy Against Resistant Strains :
    Research has shown that certain pyrazole derivatives exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential of compounds like this compound in addressing antibiotic resistance .

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